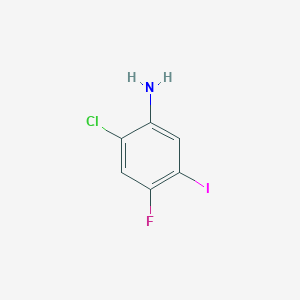
2-Chloro-4-fluoro-5-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-5-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aniline derivative. It is used in various chemical syntheses and has applications in scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:
Nitration: of aniline to form nitroaniline.
Halogenation: to introduce chlorine, fluorine, and iodine atoms.
Reduction: of the nitro group to an amine group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: Due to the presence of halogens, this compound can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Oxidation Products: Nitroaniline or nitrosoaniline derivatives.
Reduction Products: The primary amine is restored.
科学的研究の応用
2-Chloro-4-fluoro-5-iodoaniline is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Chloro-4-fluoro-5-iodoaniline exerts its effects is largely dependent on its interactions with other molecules. The halogen atoms can participate in halogen bonding, influencing molecular recognition processes. The amine group can form hydrogen bonds, affecting the compound’s reactivity and interactions with biological targets.
類似化合物との比較
- 2-Chloro-4-fluoroaniline
- 2-Chloro-5-iodoaniline
- 4-Fluoro-5-iodoaniline
Comparison: 2-Chloro-4-fluoro-5-iodoaniline is unique due to the presence of three different halogens on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and physical properties compared to its analogs, making it valuable in specific synthetic and research applications.
生物活性
2-Chloro-4-fluoro-5-iodoaniline is a halogenated aniline compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the presence of three halogen substituents (chlorine, fluorine, and iodine) on the aniline structure. The presence of these electronegative halogens can significantly influence the compound's biological properties, including its lipophilicity, metabolic stability, and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Kinase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on various protein kinases, which are crucial in regulating cellular functions such as growth and apoptosis. The halogen substitutions may enhance binding affinity to kinase active sites .
- Antimutagenic Properties : Studies have shown that fluoroaryl derivatives can exhibit antimutagenic activity. For instance, related compounds were evaluated using the Ames test and demonstrated the ability to reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene .
- Anticancer Activity : The compound's structural modifications have been linked to enhanced anticancer properties. For example, certain fluoroaryl derivatives were found to inhibit cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range .
Table 1: Summary of Biological Activities
Case Studies
- Antimutagenic Activity : A study evaluated the antimutagenic effects of fluoroaryl derivatives, including this compound. The results indicated that these compounds significantly reduced mutagenicity under both pre-exposure and co-exposure conditions, suggesting their potential as protective agents against DNA damage .
- Inhibition of Cancer Cell Proliferation : Another investigation focused on a series of haloethyl phosphoramidate analogues related to this compound. These analogues demonstrated potent inhibition of L1210 mouse leukemia cells, with mechanisms involving the release of active nucleotides intracellularly .
特性
IUPAC Name |
2-chloro-4-fluoro-5-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVYVSYBOXZQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














